Home > Products > Screening Compounds P106011 > 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine
6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine - 477859-81-7

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

Catalog Number: EVT-3070958
CAS Number: 477859-81-7
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine Ethanol Disolvate

  • Compound Description: This compound features a quinazoline scaffold with a 6,7-dimethoxy substitution pattern, similar to the main compound. The key difference lies in the substitution on the phenyl ring attached to the amine nitrogen. In this related compound, a trifluoromethyl group is present at the 3-position of the phenyl ring, while the main compound has a 1-phenylethyl substituent. []
  • Relevance: This compound highlights the importance of the quinazoline scaffold and the 6,7-dimethoxy substitution pattern, which are also present in 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The variation in the amine substituent suggests its potential role in influencing biological activity or physicochemical properties.

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives

  • Relevance: The shared quinazoline-4-amine core between these derivatives and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine suggests the core's potential significance in biological activity, particularly targeting P-gp. [] The structural variations, such as the dimethoxydihydroisoquinoline moiety and linker, provide valuable insights into optimizing P-gp inhibitory activity and exploring structure-activity relationships.

6,7-Dimethoxy-N2-(substituted benzyl)-N2-propylquinazoline-2,4-diamine Derivatives

  • Compound Description: These compounds, designed as potential anxiolytic and antidepressant agents, share the 6,7-dimethoxyquinazoline core with 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The major difference lies in the presence of two amine substituents at the 2 and 4 positions of the quinazoline ring, with one being a substituted benzyl group and the other a propyl group. []
  • Relevance: The similar 6,7-dimethoxyquinazoline core structure between these compounds and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine suggests its potential as a pharmacophore for exploring anxiolytic and antidepressant activities. [] Variations in the amine substituents highlight the potential to fine-tune pharmacological profiles within this structural class.

N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (Compound 1)

  • Compound Description: This compound is a potent EGFR inhibitor designed to interact with a specific water network within the EGFR active site. [] The structure closely resembles 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, sharing the 6,7-dimethoxy-N-(3-ethynylphenyl)-4-amino motif. The key difference lies in the core heterocycle, with this compound incorporating a quinoline instead of a quinazoline. []
  • Relevance: The structural similarity between compound 1 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine highlights the shared pharmacophoric elements contributing to EGFR inhibitory activity. [] The subtle difference in the core heterocycle emphasizes the impact of even minor structural modifications on target selectivity and potency.

N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 4)

  • Compound Description: This compound is another potent EGFR inhibitor, closely related to compound 1 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. It features the same 6,7-dimethoxy-N-(3-ethynylphenyl)-4-amino motif but retains the quinazoline core as in 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. []
  • Relevance: The close structural similarity between compound 4 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, only differing in the 1-phenylethyl substituent, further emphasizes the potential importance of the shared core structure in EGFR inhibition. [] This comparison highlights the potential for modulating activity and selectivity by modifying the substituent on the amine nitrogen.

6,7-Dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 18)

  • Compound Description: This compound represents a potent inhibitor of the UCH-2 chordoma cell line. It shares the 6,7-dimethoxyquinolin-4-amine core with compound 1 but features a (4-methylbenzyl)oxyphenyl substituent on the amine nitrogen. []
  • Relevance: Although structurally similar to compound 1, compound 18's distinct activity against UCH-2 chordoma cells suggests that modifications to the amine substituent can lead to diverse biological profiles, even within a series of structurally related compounds. [] This finding further supports the exploration of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine and its derivatives for various therapeutic applications.

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 1)

  • Compound Description: This compound, identified as a promising starting point for developing dual inhibitors of wild-type BTK and the drug-resistant C481S mutant, shares the 6,7-dimethoxyquinazolin-4-amine core with 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The key difference lies in the amine substituent, with this compound having a 3,5-dimethoxyphenyl group instead of 1-phenylethyl. []
  • Relevance: The structural similarity between this compound and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, particularly the shared 6,7-dimethoxyquinazolin-4-amine core, suggests the potential of this scaffold for targeting BTK. [] The variation in the amine substituent provides insights for designing new BTK inhibitors and further exploring structure-activity relationships.

6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (Compound 12)

  • Compound Description: This compound is a chemically modified version of compound 1 (N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) designed to improve physicochemical properties while retaining BTK inhibitory activity. [] It maintains the 6,7-dimethoxyquinazolin-4-amine core but replaces the 3,5-dimethoxyphenyl substituent with a pyridin-3-yl group. []
  • Relevance: Compound 12 demonstrates the feasibility of modifying the amine substituent in 6,7-dimethoxyquinazolin-4-amine derivatives to enhance drug-like properties without compromising activity. [] This finding encourages the exploration of different substituents on the amine nitrogen of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine to potentially enhance its therapeutic potential.

N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine (DMQCd)

  • Relevance: Despite the structural differences, DMQCd highlights the potential of the 6,7-dimethoxyquinazolin-4-amine core for developing novel ABCG2 inhibitors. [] The distinct substituents in DMQCd compared to 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine offer insights for exploring structure-activity relationships and optimizing activity against ABCG2.
Overview

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is a synthetic organic compound characterized by its unique molecular structure and potential pharmacological applications. With a molecular formula of C18H19N3O2C_{18}H_{19}N_{3}O_{2}, this compound belongs to the quinazoline class of chemicals, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The compound is particularly notable for its structure, which includes two methoxy groups and a phenylethyl substituent, contributing to its biological activity.

Source and Classification

This compound is derived from the quinazoline scaffold, which has been extensively studied for its therapeutic potential. The classification of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine falls under the category of pharmaceutical intermediates and bioactive compounds. It is often explored in medicinal chemistry for its potential as an ErbB receptor tyrosine kinase inhibitor, relevant in treating various hyperproliferative diseases .

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. A common method includes the one-pot three-component synthesis, where the reaction of an amine with an aldehyde and a suitable quinazoline precursor occurs.

Technical Details

  1. Reagents: Common reagents include ammonium acetate, benzaldehyde, and 2-amino-phenyl-oxo-acetic acid sodium salt.
  2. Conditions: The reactions are usually performed in ethanol at elevated temperatures (reflux conditions) for several hours to ensure complete conversion.
  3. Yield and Purification: The product is often purified through crystallization techniques after filtration to isolate the desired compound .
Molecular Structure Analysis

Structure

The molecular structure of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine can be represented as follows:

C18H19N3O2\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}

Data

  • Molecular Weight: Approximately 313.36 g/mol
  • Chemical Structure Features:
    • Two methoxy groups (-OCH₃) at positions 6 and 7 on the quinazoline ring.
    • An N-(1-phenylethyl) substituent at position 4.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolines, such as:

  1. Substitution Reactions: The methoxy groups can be replaced under certain conditions to yield different derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the amine group can participate in hydrolysis reactions leading to the formation of carboxylic acids or other functional groups.

Technical Details

Reactions are typically monitored using techniques like thin-layer chromatography to ensure purity and yield before proceeding to purification steps .

Mechanism of Action

The mechanism of action for 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine primarily involves inhibition of specific protein kinases associated with cancer cell proliferation. This compound acts by binding to the ATP-binding site of target kinases, thereby preventing phosphorylation processes that are crucial for cell signaling pathways involved in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: The presence of methoxy groups enhances reactivity towards electrophiles.

Relevant data on these properties can be obtained through experimental analysis using techniques such as spectroscopy and chromatography .

Applications

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine has significant applications in scientific research, particularly in:

  1. Drug Development: Investigated as a potential therapeutic agent against various cancers due to its kinase-inhibiting properties.
  2. Antimalarial Research: Studies have explored derivatives of this compound for their efficacy against malaria parasites .
  3. Pharmacological Studies: Used in assays to evaluate biological activity against specific targets related to disease mechanisms.

This compound represents a promising candidate in the ongoing search for effective pharmacological agents within the quinazoline family.

Properties

CAS Number

477859-81-7

Product Name

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

IUPAC Name

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

Molecular Formula

C18H19N3O2

Molecular Weight

309.369

InChI

InChI=1S/C18H19N3O2/c1-12(13-7-5-4-6-8-13)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h4-12H,1-3H3,(H,19,20,21)

InChI Key

RJFMUYZWDLSYSX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.